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molecular formula C11H12N2O B1283806 (1-benzyl-1H-pyrazol-4-yl)methanol CAS No. 70817-17-3

(1-benzyl-1H-pyrazol-4-yl)methanol

Cat. No. B1283806
M. Wt: 188.23 g/mol
InChI Key: HJPOQNKXQHXEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884124B2

Procedure details

To a stirred suspension of lithium aluminum hydride (LAH) (68 mg, 1.79 mmol) in THF (8 mL) at 0° C. was added dropwise over 5 min a solution of ethyl 1-benzyl-1H-pyrazole-4-carboxylate (250 mg, 1.1 mmol) in THF (5 mL). After stirring for 1 h at 0° C., it was warmed to rt for 30 min and then quenched with 1N HCl until a clear solution was obtained. Extraction with EtOAc (3×50 mL) and washing of the combined organic layers with water, and then brine, provided the crude (1-benzyl-1H-pyrazol-4-yl)methanol after drying and evaporation of the solvent. Crude 1H NMR was clean enough to be used as is without further purification: crude yield 192 mg (94%). 1H NMR (400 MHz, CDCl3) δ ppm 4.58 (s, 2H), 5.29 (s, 2H), 7.21-7.26 (m, 2H), 7.29-7.38 (m, 3H), 7.39 (s, 1H), 7.55 (s, 1H); LCMS-MS (ESI+) 188.90 (M+H).
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[CH:18]=[C:17]([C:19](OCC)=[O:20])[CH:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[CH2:7]([N:14]1[CH:18]=[C:17]([CH2:19][OH:20])[CH:16]=[N:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
68 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was warmed to rt for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with 1N HCl until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc (3×50 mL)
WASH
Type
WASH
Details
washing of the combined organic layers with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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